molecular formula C11H13NO3 B1651354 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid CAS No. 1260670-16-3

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

Cat. No. B1651354
CAS RN: 1260670-16-3
M. Wt: 207.23
InChI Key: AOOATLNPAAEVSQ-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid, also known as MPC, is a cyclic carboxylic acid. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The IUPAC name of this compound is 1-(6-methoxy-3-pyridinyl)cyclobutanecarboxylic acid . It has a molecular weight of 207.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Antagonist Development for Osteoporosis Treatment

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid derivatives have been studied for their potential as potent antagonists of the alpha(v)beta(3) receptor. Such compounds exhibit promising in vitro profiles, significant unbound fractions in human plasma, and favorable pharmacokinetics across various species. One derivative, in particular, demonstrated efficacy in in vivo models of bone turnover, indicating potential clinical development for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

Synthesis Methodology Enhancements

Research into the rearrangement of 1-alkoxy- or 1-(phenylthio)cyclopropylcarbinols under neutral conditions has led to an efficient synthesis method for 2-vinylcyclobutanones. This approach avoids acid-induced product degradation, showcasing the utility of this compound and its derivatives in synthesizing complex cyclobutanone structures under more favorable conditions (Cohen & Brockunier, 1989).

Advancements in β-Dipeptides Synthesis

The compound has contributed to the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides. Efficient synthesis methods starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid have enabled the production of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, opening new pathways for the exploration of β-amino acid oligomers containing cyclobutane residues (Izquierdo et al., 2002).

Catalytic Activity in Copper(II) Complexes

Derivatives of this compound have been synthesized and shown to form stable complexes with Cu(II) ions. These complexes, characterized in non-aqueous mediums and through solid-phase X-ray diffraction, demonstrate catalytic activity in addition reactions, offering a new avenue for the synthesis of propargylamines and exploring the relationship between molecular structure and catalytic performance (Drabina et al., 2010).

Novel Norlignans and Phenylpropanoids Discovery

Research into the whole plant of Peperomia tetraphylla has led to the isolation of novel compounds, including a cyclobutane-type norlignan and a phenylpropanoid. These discoveries highlight the diverse potential of this compound and its derivatives in natural product synthesis and the exploration of bioactive compounds (Li et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOATLNPAAEVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211190
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260670-16-3
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260670-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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